XLogP3 Lipophilicity Differential vs. the Imidazole Analog
The lipophilicity of the target pyrazole compound (XLogP3‑AA = 3.7) is 0.2 log units higher than that of its direct imidazole analog, 1‑((6‑bromo‑2‑methoxynaphthalen‑1‑yl)methyl)‑1H‑imidazole (CAS 1420791‑45‑2, XLogP3‑AA = 3.5), both computed by the same method [1] [2]. This ΔXLogP3 of +0.2 represents a measurable difference in partitioning behaviour that can affect membrane permeability, tissue distribution, and chromatographic retention time. In drug‑design contexts, a 0.2 log unit difference is considered significant for multi‑parameter optimisation of ADME profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7 (PubChem CID 97036625) |
| Comparator Or Baseline | XLogP3‑AA = 3.5 for 1‑((6‑bromo‑2‑methoxynaphthalen‑1‑yl)methyl)‑1H‑imidazole (PubChem CID 97036624) |
| Quantified Difference | ΔXLogP3‑AA = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); identical computational method for both compounds. |
Why This Matters
If a research programme requires consistent logP for SAR or formulation, substituting the pyrazole with the imidazole analog introduces a non‑trivial 0.2‑unit shift that can alter permeability, solubility, and off‑target partitioning.
- [1] PubChem Compound Summary CID 97036625. 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole. Computed Properties: XLogP3‑AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/97036625 View Source
- [2] PubChem Compound Summary CID 97036624. 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole. Computed Properties: XLogP3‑AA = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/97036624 View Source
